molecular formula C23H16F2N2O4S B11465676 [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11465676
M. Wt: 454.4 g/mol
InChI Key: PJFKURCOVNUKKG-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under controlled conditions.

    Attachment of the Methoxybenzoyl Group: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thienopyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and material science.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, it may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: These compounds share the thienopyridine core and may have similar biological activities.

    Benzodioxole-Containing Compounds: These compounds contain the benzodioxole moiety and may exhibit similar chemical reactivity.

Uniqueness

The unique combination of functional groups in 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16F2N2O4S

Molecular Weight

454.4 g/mol

IUPAC Name

[3-amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C23H16F2N2O4S/c1-29-13-5-2-11(3-6-13)20(28)21-19(26)18-14(22(24)25)9-15(27-23(18)32-21)12-4-7-16-17(8-12)31-10-30-16/h2-9,22H,10,26H2,1H3

InChI Key

PJFKURCOVNUKKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)F)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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